molecular formula C25H25N3O5 B12864604 N-(3-(Isobutylamino)-1-(5-(2-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide CAS No. 624726-85-8

N-(3-(Isobutylamino)-1-(5-(2-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide

Cat. No.: B12864604
CAS No.: 624726-85-8
M. Wt: 447.5 g/mol
InChI Key: AVWHCELVKJARDM-KGENOOAVSA-N
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Description

This compound belongs to a class of acrylamide derivatives characterized by a furan-2-yl core substituted with a nitroaryl group (2-nitrophenyl) and an amide linkage. The isobutylamino group at the 3-position and the 4-methylbenzamide moiety contribute to its structural complexity.

Properties

CAS No.

624726-85-8

Molecular Formula

C25H25N3O5

Molecular Weight

447.5 g/mol

IUPAC Name

4-methyl-N-[(E)-3-(2-methylpropylamino)-1-[5-(2-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C25H25N3O5/c1-16(2)15-26-25(30)21(27-24(29)18-10-8-17(3)9-11-18)14-19-12-13-23(33-19)20-6-4-5-7-22(20)28(31)32/h4-14,16H,15H2,1-3H3,(H,26,30)(H,27,29)/b21-14+

InChI Key

AVWHCELVKJARDM-KGENOOAVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/C(=O)NCC(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C(=O)NCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Isobutylamino)-1-(5-(2-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the nitrophenyl group through nitration reactions. The isobutylamino group is then added via amination reactions, and the final step involves the formation of the benzamide moiety through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of each reaction step.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Isobutylamino)-1-(5-(2-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-(Isobutylamino)-1-(5-(2-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(Isobutylamino)-1-(5-(2-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound is distinguished by its 2-nitrophenyl-furan core and isobutylamino side chain. Key analogs include:

Compound Name Core Structure Substituents Reference
N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(cyclohexylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide 5-(3-chlorophenyl)furan Cyclohexylamino, 4-methylbenzamide
N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(3-methoxypropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide 5-(3-chlorophenyl)furan 3-Methoxypropylamino, 4-methoxybenzamide
(Z)-N-(1-(Furan-2-yl)-3-oxo-3-(2-(4-phenylthiazol-2-yl)hydrazinyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide Furan-2-yl Thiazol-2-yl hydrazine, 3,4,5-trimethoxybenzamide

Key Observations :

  • The isobutylamino group (branched alkyl chain) may improve lipophilicity relative to cyclohexylamino or 3-methoxypropylamino groups, influencing membrane permeability .

Critical Differences :

  • The 2-nitrophenyl group requires nitration steps or specialized starting materials, increasing synthetic complexity compared to chlorophenyl or methoxyphenyl analogs .

Physicochemical Properties

Melting points, solubility, and spectral data vary with substituents:

Compound Substituents Melting Point (°C) IR/NMR Features Reference
3-Chlorophenyl, cyclohexylamino, 4-methylbenzamide Not reported NH (3280 cm⁻¹), C=O (1680 cm⁻¹), aromatic C-H (3100–3000 cm⁻¹)
3-Methoxypropylamino, 4-methoxybenzamide Not reported NH (3260 cm⁻¹), C=O (1695 cm⁻¹), methoxy C-O (1240 cm⁻¹)
Thiazol-2-yl hydrazine, trimethoxybenzamide 197–199 NH (3300 cm⁻¹), C=O (1700 cm⁻¹), thiazole C-S (680 cm⁻¹)

Target Compound Predictions :

  • Melting Point : Expected to exceed 200°C due to nitro group polarity and rigid acrylamide backbone.
  • IR/NMR : NH (~3250 cm⁻¹), C=O (~1680 cm⁻¹), nitro group (1520, 1350 cm⁻¹), and furan C-O (1260 cm⁻¹) .

Implications for the Target Compound :

  • The 2-nitrophenyl group may further enhance cytotoxicity by stabilizing charge-transfer interactions with biological targets.

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